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These application notes provide comprehensive protocols and data summaries for researchers

and drug development professionals investigating the therapeutic effects of celastrol in various

disease models. The information is organized by disease area, offering detailed methodologies

for key experiments and summarizing quantitative data in structured tables for comparative

analysis.

I. Obesity and Metabolic Syndrome
Celastrol has emerged as a potent anti-obesity agent, primarily through its action as a leptin

sensitizer. Animal models of obesity and metabolic syndrome are crucial for elucidating its

mechanisms of action and evaluating its therapeutic potential.

Animal Models
The most commonly used animal models to study the anti-obesity effects of celastrol are:

Diet-Induced Obese (DIO) Mice: These are the most prevalent models, typically C57BL/6J

mice fed a high-fat diet (HFD) for an extended period (e.g., 16 weeks) to induce obesity,

insulin resistance, and hyperleptinemia.[1][2]

Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to

hyperphagia and severe obesity. They are used to determine if the effects of celastrol are

leptin-dependent.[2]
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Leptin Receptor-Deficient (db/db) Mice: These mice have a mutation in the leptin receptor

gene, resulting in a phenotype similar to ob/ob mice. They are also used to confirm the

leptin-dependent action of celastrol.[2]

Melanocortin 4 Receptor (MC4R)-Null Mice: These mice have a deficiency in a key receptor

in the hypothalamus involved in energy balance, leading to obesity. They are used to

investigate whether celastrol's effects are mediated through the MC4R pathway.[3][4]

Aged Mice: Older mice naturally develop leptin resistance and age-associated obesity,

providing a relevant model to study celastrol's effects in an aging context.[5]

Experimental Protocols
Route of Administration:

Intraperitoneal (i.p.) injection: A common route for preclinical studies. Doses typically

range from 100 µg/kg to 3 mg/kg daily.[1][2][6]

Oral gavage: To assess the potential for oral bioavailability. Doses can range from 1 mg/kg

to 6 mg/kg daily.[2][7]

Intracerebroventricular (i.c.v.) infusion: To study the central effects of celastrol directly in

the brain.[8]

Vehicle: Celastrol is often dissolved in a vehicle such as a mixture of DMSO and saline or

polyethylene glycol.

Treatment Duration: Varies from a few days for acute studies to several weeks (e.g., 3-8

weeks) for chronic efficacy studies.[1][2][9]

Body Weight and Food Intake Monitoring:

House mice individually to accurately measure food intake.

Record body weight daily or every other day.

Measure food intake daily by weighing the remaining food pellets.
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Glucose Tolerance Test (GTT):

Fast mice for 6 hours.

Measure baseline blood glucose from a tail snip using a glucometer.

Administer a bolus of glucose (typically 2 g/kg body weight) via i.p. injection.

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Calculate the area under the curve (AUC) for glucose excursion.

Insulin Tolerance Test (ITT):

Fast mice for 4-6 hours.

Measure baseline blood glucose.

Administer human insulin (typically 0.75 U/kg body weight) via i.p. injection.

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Calculate the rate of glucose disappearance.

Body Composition Analysis:

Use techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray

absorptiometry (DEXA) to measure fat mass and lean mass.

Histological Analysis:

Collect tissues such as liver and adipose tissue.

Fix tissues in 10% formalin and embed in paraffin.

Section the tissues and stain with hematoxylin and eosin (H&E) to assess lipid

accumulation and cell morphology.
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Quantitative Data Summary
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Parameter
Animal

Model

Celastrol

Dose &

Route

Treatment

Duration

Effect of

Celastrol
Reference

Body Weight DIO Mice
100

µg/kg/day, i.p.
3 weeks

Reduced

from ~47.5g

to ~34.4g (a

decrease of

~27.7%)

[2]

DIO Mice
3 mg/kg/day,

i.p.
25 days

Significant

reduction in

body weight

compared to

HFD control.

[1]

MC4R-null

Mice

0.5 mg/kg,

i.p.
25 days

Drastic

reduction in

body weight.

[3][4]

Food Intake DIO Mice
100

µg/kg/day, i.p.
3 weeks

Suppressed

food intake.
[2]

Aged Mice Not specified Not specified
Reduced

food intake.
[5]

Fasting Blood

Glucose
DIO Mice

100

µg/kg/day, i.p.
2 weeks

Significantly

lower

compared to

vehicle-

treated

group.

[2]

Diabetic Rats

3 and 6

mg/kg/day,

gavage

8 weeks

Attenuated

the increase

in blood

glucose.

[7]

Serum

Cholesterol

DIO Mice 1.5 and 3

mg/kg, i.p.

25 days Significantly

decreased

total

[1]
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cholesterol

levels.

Serum

Triglycerides
DIO Mice

1.5 and 3

mg/kg, i.p.
25 days

Significantly

decreased

triglyceride

levels

(reduced by

about 50% at

3 mg/kg).

[1]

Signaling Pathways and Visualizations
Celastrol's primary mechanism in combating obesity is through enhancing leptin sensitivity in

the hypothalamus. This involves several interconnected signaling pathways.
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Celastrol's signaling in obesity.
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Workflow for studying celastrol in DIO mice.

II. Neurodegenerative Diseases
Celastrol exhibits neuroprotective properties, primarily through its anti-inflammatory and

antioxidant activities. Animal models are essential for investigating its potential in treating

diseases like Alzheimer's and Parkinson's.

Animal Models
Alzheimer's Disease (AD) Models:
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Transgenic Mice (e.g., APP/PS1): These mice overexpress human amyloid precursor

protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to the

formation of amyloid-beta (Aβ) plaques and cognitive deficits.

Aβ-induced Models: Intracerebral injection of Aβ oligomers (e.g., Aβ25-35) in mice or rats

to induce AD-like pathology and cognitive impairment.[3][8][9]

Parkinson's Disease (PD) Models:

MPTP-induced Mice: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

(MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia

nigra, mimicking the pathology of PD.[7][10][11][12]

α-Synuclein Overexpression Models: Using adeno-associated viruses (AAV) to

overexpress human α-synuclein in the substantia nigra, leading to the formation of Lewy

body-like aggregates and neurodegeneration.[7]

Experimental Protocols
Route of Administration:

Intraperitoneal (i.p.) injection: Doses typically range from 1 mg/kg to 3 mg/kg daily.[13][14]

Oral gavage: Doses of 1 mg/kg, 3 mg/kg, and 6 mg/kg have been used.[8][15]

Treatment Duration: Can range from a few days for acute neuroprotection studies to several

weeks for chronic treatment to assess long-term effects on pathology and behavior.

Behavioral Assessments:

Morris Water Maze (for AD models):

A circular pool is filled with opaque water, and a hidden platform is placed in one

quadrant.

Mice are trained over several days to find the hidden platform.
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Parameters measured include escape latency (time to find the platform) and time spent

in the target quadrant during a probe trial (with the platform removed).

Rotarod Test (for PD models):

Mice are placed on a rotating rod with increasing speed.

The latency to fall off the rod is measured.

This test assesses motor coordination and balance.[13]

Barnes Maze (for AD models):

A circular platform with holes around the periphery, one of which leads to an escape

box.

Mice are trained to find the escape box using visual cues.

Latency to find the escape box and the number of errors are recorded.[8][15]

Biochemical and Histological Analyses:

Immunohistochemistry/Immunofluorescence:

Perfuse the brain and collect brain tissue.

Section the brain and stain for markers of neuroinflammation (e.g., Iba1 for microglia,

GFAP for astrocytes), neuronal loss (e.g., NeuN), and specific pathologies (e.g., Aβ

plaques in AD, tyrosine hydroxylase for dopaminergic neurons in PD).

ELISA:

Homogenize brain tissue.

Use ELISA kits to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[5]

[13]

Western Blotting:
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Extract proteins from brain tissue.

Use western blotting to measure the expression levels of proteins in signaling pathways

(e.g., p-NF-κB, Nrf2, BACE1).

Quantitative Data Summary

Parameter
Animal

Model

Celastrol

Dose &

Route

Treatment

Duration

Effect of

Celastrol
Reference

Cognitive

Function

(Barnes

Maze)

Aβ25-35-

induced AD

Mice

3 mg/kg, pre-

treatment
Not specified

Mitigated the

increase in

time to reach

the goal box.

[8]

Inflammatory

Cytokines

(TNF-α, IL-

1β) in brain

Aβ25-35-

induced AD

Mice

1, 3, 6 mg/kg,

pre-treatment
Not specified

Restored

abnormal

levels of

inflammatory

cytokines.

[8]

Dopaminergic

Neuron Loss

(TH+

neurons)

MPTP-

induced PD

Mice

10 µg/kg, i.p. 7 days

Restored the

loss of

dopaminergic

neurons

(from ~48%

to ~70% of

control).

[7]

Motor

Function

(Rotarod)

AD Model

Mice

1 and 2

mg/kg
Not specified

Significantly

improved

performance

on the

rotarod test.

[5][13]

Signaling Pathways and Visualizations
Celastrol's neuroprotective effects are largely attributed to its ability to suppress

neuroinflammation and oxidative stress.
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Celastrol's neuroprotective signaling.

III. Cancer
Celastrol has demonstrated potent anti-cancer activities in a variety of preclinical models by

inducing apoptosis, inhibiting proliferation, and suppressing angiogenesis and metastasis.

Animal Models
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Xenograft Models: Human cancer cell lines (e.g., breast, lung, prostate, retinoblastoma) are

subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice,

NOD-SCID mice).[11][16][17]

Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the

same strain, allowing for the study of celastrol's effects in the context of an intact immune

system.

Experimental Protocols
Route of Administration:

Intraperitoneal (i.p.) injection: Doses often range from 1 to 3 mg/kg daily.

Oral gavage: Doses around 3 mg/kg have been shown to be effective.[11]

Nanoparticle formulations: To improve solubility and bioavailability.[12]

Treatment Duration: Treatment typically begins when tumors reach a palpable size and

continues for several weeks.

Tumor Growth Measurement:

Measure tumor dimensions (length and width) with calipers every few days.

Calculate tumor volume using the formula: V = 0.5 × length × width².

At the end of the study, excise and weigh the tumors.

Metastasis Assessment:

Harvest organs such as the lungs and liver.

Count the number of metastatic nodules on the organ surface.

Perform histological analysis (H&E staining) to confirm the presence of metastatic lesions.

Immunohistochemistry:
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Stain tumor sections for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved

caspase-3), and angiogenesis (e.g., CD31).

Western Blotting:

Analyze protein extracts from tumor tissue to assess the modulation of key signaling

pathways (e.g., p-STAT3, p-Akt, mTOR).

Quantitative Data Summary

Parameter
Animal

Model

Celastrol

Dose &

Route

Treatment

Duration

Effect of

Celastrol
Reference

Tumor

Volume

Prostate

Cancer (PC-

3) Xenograft

2 mg/kg/day,

s.c.
16 days

Decreased

from ~129

mm³ to ~35

mm³.

[17]

Breast

Cancer

(MDA-

MB231)

Xenograft

3 mg/kg,

gavage
48 days

Significantly

inhibited

tumor growth.

[11]

Retinoblasto

ma (SO-Rb

50) Xenograft

Not specified Not specified

Significantly

inhibited

tumor growth.

[16]

Tumor

Weight

Prostate

Cancer (PC-

3) Xenograft

2 mg/kg/day,

s.c.
16 days

Reduced

from ~110 mg

to ~9.5 mg.

[17]

Signaling Pathways and Visualizations
Celastrol's anti-cancer effects are mediated by its interaction with multiple signaling pathways

that regulate cell survival, proliferation, and angiogenesis.
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Celastrol's anti-cancer signaling.

IV. Autoimmune and Inflammatory Diseases
Celastrol's potent anti-inflammatory and immunomodulatory properties make it a promising

candidate for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel

disease.

Animal Models
Rheumatoid Arthritis (RA) Models:

Adjuvant-Induced Arthritis (AIA) in Rats: Injection of Freund's complete adjuvant into the

paw induces a robust inflammatory arthritis that shares many features with human RA.[3]

[5][7][14][18]

Inflammatory Bowel Disease (IBD) Models:
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Dextran Sulfate Sodium (DSS)-induced Colitis in Mice: Administration of DSS in drinking

water disrupts the intestinal epithelial barrier, leading to acute colitis.[19][20]

IL-10 Deficient Mice: These mice spontaneously develop chronic enterocolitis, modeling a

key aspect of Crohn's disease.[21]

Experimental Protocols
Route of Administration:

Intraperitoneal (i.p.) injection: Doses around 1 mg/kg daily are effective in AIA rats.[14]

Oral gavage: Doses ranging from 2.5 to 7.5 µg/g/day have been shown to ameliorate

arthritis in rats.[3][7] For colitis models, oral administration of 2 mg/kg has been used.[19]

Treatment Duration: Treatment can be initiated either prophylactically or therapeutically after

disease onset and typically continues for 1-3 weeks.

Clinical Assessment of Arthritis:

Visually score the severity of arthritis in each paw based on erythema and swelling (e.g.,

on a scale of 0-4).

Measure paw volume or ankle perimeter using a plethysmometer or calipers.

Assessment of Colitis:

Monitor body weight, stool consistency, and the presence of blood in the feces to calculate

a Disease Activity Index (DAI).

Measure colon length at the end of the study (shorter colon length indicates more severe

inflammation).

Histological Analysis:

For arthritis, stain joint sections with H&E to assess synovial inflammation, pannus

formation, and cartilage/bone erosion.
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For colitis, stain colon sections with H&E to evaluate epithelial damage, inflammatory cell

infiltration, and crypt architecture.

Cytokine and Inflammatory Marker Analysis:

Use ELISA or qRT-PCR to measure the levels of pro-inflammatory cytokines (e.g., TNF-α,

IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) in serum, joint tissue, or

colon tissue.[6][14][22]

Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil

infiltration.[21]
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Parameter
Animal

Model

Celastrol

Dose &

Route

Treatment

Duration

Effect of

Celastrol
Reference

Arthritic

Score

Adjuvant-

Induced

Arthritis Rats

1 mg/kg, i.p. Not specified

Reduced

mean arthritic

score from

6.2 to <1.0.

[14]

Adjuvant-

Induced

Arthritis Rats

2.5, 5, 7.5

µg/g/day, oral
14 days

Significantly

lower

inflammatory

score

compared to

untreated

rats.

[3][7]

Pro-

inflammatory

Cytokines (IL-

17, IFN-γ, IL-

6)

Adjuvant-

Induced

Arthritis Rats

1 mg/kg, i.p. Not specified

Decreased

expression of

these

cytokines.

[14]

Neutrophil

Infiltration

(MPO

activity)

DSS-induced

Colitis Mice
2 mg/kg, oral 7 days

Attenuated

DSS-induced

increase in

MPO activity.

[19]

Disease

Activity Index

(DAI)

DSS-induced

Colitis Mice
Not specified 7 days

Decreased

DAI score.
[20]

Signaling Pathways and Visualizations
Celastrol's therapeutic effects in autoimmune and inflammatory diseases are primarily due to

its potent inhibition of pro-inflammatory signaling pathways.
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Celastrol

Anti-inflammatory Effects

Signaling Cascade

Celastrol

NF-κB Inhibition

MAPK Inhibition

JAK/STAT Inhibition

PI3K/Akt/mTOR
Inhibition

Modulation of
Th17/Treg Balance

Reduced Inflammation Tissue Protection

Immune Modulation

Click to download full resolution via product page

Celastrol's anti-inflammatory signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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